molecular formula C11H6N2O2 B5510736 5H-chromeno[3,4-b]pyrazin-5-one CAS No. 112630-29-2

5H-chromeno[3,4-b]pyrazin-5-one

Cat. No.: B5510736
CAS No.: 112630-29-2
M. Wt: 198.18 g/mol
InChI Key: NOVNOZNKFHLMJY-UHFFFAOYSA-N
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Description

5H-chromeno[3,4-b]pyrazin-5-one is an organic compound featuring a fused heterocyclic system that integrates chromenone and pyrazinone skeletons. This structure serves as a key synthetic intermediate and a privileged scaffold in medicinal chemistry. Researchers utilize this chromenopyrazinone derivative as a precursor for the development of novel polycyclic compounds, including the synthesis of more complex benzo[h][1,6]naphthyridine derivatives . The compound's synthetic value is demonstrated in methodologies where oxidation of a 3-methyl-5H-chromeno[3,4-b]pyrazine intermediate yields the desired this compound . Chromenopyrazinone derivatives are recognized for their significance as the core structural backbone of various natural products and biologically active molecules . Compounds featuring this scaffold are prevalent in pharmacological research due to their potential for diverse biological activities. The fused pyridocoumarin structure is a subject of interest in developing new therapeutic agents and fluorescent materials . This product is intended for research purposes in organic synthesis, method development, and bio-active compound exploration. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

chromeno[3,4-b]pyrazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N2O2/c14-11-10-9(12-5-6-13-10)7-3-1-2-4-8(7)15-11/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVNOZNKFHLMJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC=CN=C3C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351119
Record name 5H-[1]Benzopyrano[3,4-b]pyrazin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112630-29-2
Record name 5H-[1]Benzopyrano[3,4-b]pyrazin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5h Chromeno 3,4 B Pyrazin 5 One and Its Derivatives

Conventional Multistep Synthetic Routes to 5H-Chromeno[3,4-b]pyrazin-5-one

Traditional approaches to synthesizing this fused heterocyclic system often involve the sequential construction of the pyrazine (B50134) and chromenone rings or the coupling of pre-functionalized precursors.

A common strategy for forming the pyrazine ring involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. In the context of the chromenopyrazinone skeleton, this is exemplified by the reaction of 3,4-diaminocoumarin with various α-dicarbonyl compounds. This reaction, often performed under microwave irradiation in a solvent like o-xylene, leads to the formation of the desired 2,3-disubstituted 5H-chromeno[3,4-b]pyrazin-5-ones in excellent yields. arkat-usa.org This method provides a direct route to the fused system by building the pyrazine ring onto a pre-existing coumarin (B35378) structure.

Annulation strategies that form the final ring system through a key bond-forming reaction are central to the synthesis of complex heterocycles. For this compound, palladium-catalyzed cross-coupling reactions represent a notable approach.

A known, albeit less common, synthesis of the this compound core utilizes a Suzuki-Miyaura cross-coupling reaction. arkat-usa.org This powerful carbon-carbon bond-forming reaction typically involves the palladium-catalyzed coupling of an organoboron compound with a halide or triflate. libretexts.org

The specific multistep sequence reported for this synthesis involves:

Suzuki Coupling: The reaction between (2-methoxyphenyl)boronic acid and methyl 3-iodopyrazin-2-carboxylate. This step forges the critical bond between the precursors of the chromenone and pyrazine rings. arkat-usa.org

Hydrolysis: The resulting methyl 3-(2-methoxyphenyl)pyrazin-2-carboxylate intermediate is then hydrolyzed to the corresponding carboxylic acid. arkat-usa.org

Cyclization: The final step is an intramolecular cyclization of the carboxylic acid, which forms the lactone of the coumarin ring, yielding the target this compound. arkat-usa.org

The catalytic cycle for the key Suzuki coupling step generally proceeds via three fundamental stages: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the boronic acid's organic group to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org

Coupling and Annulation Strategies for Chromeno[3,4-b]pyrazinone Formation

One-Pot and Multicomponent Reaction (MCR) Approaches for this compound Synthesis

To improve efficiency and reduce waste, one-pot and multicomponent reactions (MCRs) have been developed. These strategies combine multiple reaction steps into a single operation without isolating intermediates, offering a more streamlined and atom-economical approach. nih.govrsc.org

A highly efficient one-pot synthesis of 2,3-disubstituted 5H-chromeno[3,4-b]pyrazin-5-ones has been developed utilizing 4-amino-3-nitrocoumarin as a key starting material. arkat-usa.org This method involves a tandem reaction sequence where the nitro group is reduced in situ, followed by condensation and cyclization.

The reaction combines 4-amino-3-nitrocoumarin with an α-dicarbonyl compound in the presence of triphenylphosphine (B44618) (PPh3), typically in a high-boiling solvent such as n-pentanol or o-xylene, often accelerated by microwave irradiation. arkat-usa.org This approach has been successfully applied to a variety of α-dicarbonyl compounds, including glyoxal, methylglyoxal (B44143), diacetyl, and benzil (B1666583), to produce the corresponding this compound derivatives in yields ranging from good to excellent. arkat-usa.org

The success of the one-pot synthesis from 4-amino-3-nitrocoumarin hinges on the role of triphenylphosphine (PPh3). In this reaction, PPh3 functions as a reducing agent that mediates a reductive cyclization process, a transformation similar to the Cadogan reaction. arkat-usa.orgnih.gov PPh3 selectively deoxygenates the nitro group on the coumarin ring, converting it to a reactive intermediate, likely a nitrene or its equivalent, which then allows for the subsequent cyclization steps. nih.govscite.ai

The proposed mechanism involves the in-situ reduction of the 3-nitro group of 4-amino-3-nitrocoumarin to a 3-amino group, forming the highly reactive 3,4-diaminocoumarin intermediate. This intermediate is not isolated but immediately reacts with the α-dicarbonyl compound present in the mixture. The double condensation between the two amino groups of the coumarin and the two carbonyl groups of the dicarbonyl compound leads to the formation of the pyrazine ring, yielding the final fused this compound product. arkat-usa.org The use of PPh3 is critical as it facilitates the key reductive step under conditions compatible with the subsequent condensation, enabling the entire sequence to occur in a single pot. arkat-usa.org

Table 1: Synthesis of this compound Derivatives via PPh3-Mediated One-Pot Reaction arkat-usa.orgThis interactive table summarizes the yields of various derivatives synthesized from 4-amino-3-nitrocoumarin and different α-dicarbonyl compounds.

α-Dicarbonyl Compound Resulting Derivative Yield (%)
Glyoxal This compound 57
Methylglyoxal 2-Methyl-5H-chromeno[3,4-b]pyrazin-5-one 62
Diacetyl 2,3-Dimethyl-5H-chromeno[3,4-b]pyrazin-5-one 84
Benzil 2,3-Diphenyl-5H-chromeno[3,4-b]pyrazin-5-one 57
1-Phenylpropane-1,2-dione 3-Methyl-2-phenyl-5H-chromeno[3,4-b]pyrazin-5-one 48
1-Phenylpropane-1,2-dione 2-Methyl-3-phenyl-5H-chromeno[3,4-b]pyrazin-5-one 27

Multicomponent Enol-Ugi Condensation Strategies for this compound Derivatives

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that contains significant portions of all starting materials. The enol-Ugi reaction, a variation of the classic Ugi condensation, has emerged as a powerful tool for generating complex molecular scaffolds, including derivatives of this compound.

This strategy involves a four-component reaction utilizing an enol, an aldehyde, an amine, and an isocyanide. nih.govsciforum.net Specifically for the synthesis of chromenopyrazinone precursors, the key enol component used is 4-hydroxy-3-nitro-coumarin. nih.gov The reaction proceeds by combining this enolic coumarin with various aldehydes and amines (or pre-formed imines) and an isocyanide. nih.gov This condensation leads to the formation of polysubstituted heterocyclic enamines, specifically aminoacylcoumarins, which serve as crucial intermediates for the target molecule. nih.gov The versatility of the Ugi reaction allows for a wide range of substituents to be introduced into the final structure by simply varying the initial aldehyde, amine, and isocyanide components. researchgate.net

Post-Condensation Transformations in Enol-Ugi Adducts

The true ingenuity of this synthetic route lies in the subsequent transformations of the enol-Ugi adducts. nih.govresearchgate.net These post-condensation modifications are essential for constructing the final pyrazine ring fused to the chromenone core. nih.gov The process involves a two-step sequence that is often performed as a one-pot procedure following the initial Ugi reaction. researchgate.net

First, the nitro group on the coumarin ring of the Ugi product is reduced to an amino group. This reduction is typically achieved smoothly at room temperature using iron powder in acetic acid. nih.gov The resulting aminocoumarin intermediate is generally not isolated.

Second, in the case of adducts derived from aliphatic amines, the newly formed amino group spontaneously performs an intramolecular attack on the amide group of the Ugi product. This cyclization step, which involves the loss of an amine (e.g., cyclohexylamine), forges the desired pyrazine ring, yielding the final this compound derivative. nih.gov This strategy represents a significant post-condensation transformation of an enol-Ugi adduct to create a rigid, dipeptidic structure within the chromenopyrazinone framework. nih.gov

Table 1: Synthesis of this compound Derivatives via Enol-Ugi and Post-Condensation Cyclization This table is interactive. Click on the headers to sort the data.

Entry Aldehyde/Imine Component Amine Component Isocyanide Component Product Yield (%)
1 Benzaldehyde Cyclohexylamine Cyclohexyl isocyanide 85
2 4-Chlorobenzaldehyde Cyclohexylamine Cyclohexyl isocyanide 90
3 2-Naphthaldehyde Cyclohexylamine Cyclohexyl isocyanide 88
4 Isobutyraldehyde Benzylamine Cyclohexyl isocyanide 75
5 Benzaldehyde Glycine methyl ester tert-Butyl isocyanide 82

Data sourced from related synthetic studies on chromenopyrazinones. nih.gov

Cyclization from Propargyl Amine Intermediates via DBU Catalysis

The cyclization of propargylamine (B41283) intermediates is a known strategy for constructing nitrogen-containing heterocyclic rings. mdpi.com In the context of chromene synthesis, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been identified as a highly efficient organocatalyst for one-pot syntheses of various chromene derivatives, particularly in aqueous media. epa.gov While specific literature detailing the DBU-catalyzed cyclization of a propargylamine intermediate to form the this compound core is not prominently available, the established catalytic activity of DBU in related transformations suggests its potential applicability. epa.govjst.go.jp Such reactions typically proceed through the activation of substrates by DBU, facilitating intramolecular cyclization to form the heterocyclic system. mdpi.com

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on "green" principles, which aim to reduce waste, minimize energy consumption, and avoid the use of toxic substances. nih.govresearchgate.net The synthesis of this compound and its derivatives has benefited significantly from the application of these principles, leading to more sustainable and efficient protocols. researchgate.netchimicatechnoacta.ru

Microwave-Assisted Synthetic Protocols for this compound

Microwave irradiation has become a powerful tool in organic synthesis, offering several advantages over conventional heating methods. nih.gov These benefits include dramatic reductions in reaction times (from hours to minutes), increased product yields, and often higher product purity. nih.govmdpi.com

A one-pot synthesis of 2,3-disubstituted 5H-chromeno[3,4-b]pyrazin-5-ones has been successfully developed using microwave assistance. arkat-usa.org In this method, 4-amino-3-nitrocoumarin reacts with various α-dicarbonyl compounds in the presence of triphenylphosphine (PPh3) in a high-boiling solvent like n-pentanol. Under microwave irradiation at 130 °C, the desired products were formed in very good yields. arkat-usa.org Another approach describes a microwave-promoted multicomponent reaction for synthesizing related chromeno-fused pyrimidines under solvent-free and catalyst-free conditions, highlighting the transformative power of microwave energy in simplifying complex syntheses. nih.govdocumentsdelivered.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis This table is interactive. Click on the headers to sort the data.

Reaction Type Heating Method Reaction Time Yield (%)
Pyrimidine Synthesis Conventional 6-9 hours ~85
Pyrimidine Synthesis Microwave 3-5 minutes ~85
Triazole Synthesis Conventional 2-4 hours 70-80
Triazole Synthesis Microwave 5-10 minutes 80-95
Chromenopyrazinone Synthesis Conventional 15 hours <10
Chromenopyrazinone Synthesis Microwave 15 hours 18

Data compiled from studies on related azaheterocycles and the target compound. nih.govarkat-usa.org

Solvent-Free and Environmentally Benign Reaction Conditions

A key goal of green chemistry is to reduce or eliminate the use of volatile organic solvents, which are often toxic and contribute to environmental pollution. nih.gov Several synthetic routes to chromene-based heterocycles have been developed that operate under solvent-free conditions or in environmentally benign solvents like ethanol (B145695) or water. researchgate.netresearchgate.netchimicatechnoacta.ru

One notable example is a microwave-promoted, multicomponent synthesis of chromeno[2,3-d]pyrimidin-5-one derivatives that proceeds under both catalyst-free and solvent-free conditions. nih.gov This method significantly reduces waste and simplifies the work-up procedure, as the product can often be isolated by simple filtration. nih.govnih.gov Other green approaches utilize ethanol as the reaction solvent, which is a renewable and less toxic alternative to many traditional organic solvents. researchgate.netresearchgate.net These methods not only reduce the environmental impact but also often lead to cleaner reactions with easier product isolation. researchgate.net

Catalyst-Free or Non-Metallic Catalytic Systems in this compound Formation

Avoiding the use of heavy metal catalysts is another cornerstone of green chemistry, as these metals can be toxic, expensive, and difficult to remove from the final product. researchgate.netresearchgate.net Research has led to the development of catalyst-free systems or the use of simple, non-metallic organocatalysts. nih.gov

As mentioned, a highly efficient microwave-promoted synthesis of related chromeno-fused heterocycles was achieved without any catalyst. nih.gov In other work, a green, one-pot synthesis of fused pyridocoumarins was developed using a simple, non-metallic catalytic system of triethylamine (B128534) (Et3N) and ammonium (B1175870) acetate (B1210297) (NH4OAc) in ethanol. researchgate.netresearchgate.net This method provides good yields and avoids the need for chromatographic purification, further enhancing its green credentials. researchgate.net The use of such systems makes the synthesis more economical and sustainable. chimicatechnoacta.ru

Electrocatalytic Approaches for Analogous Fused Systems

Electrosynthesis is increasingly recognized as a powerful and sustainable tool in organic chemistry, offering a green alternative to conventional synthetic methods by often obviating the need for harsh reagents and reaction conditions. researchgate.netamecj.com This approach is particularly valuable in the construction of complex nitrogen-containing heterocyclic compounds. nih.govrsc.orgnih.gov While specific electrocatalytic methods for the direct synthesis of this compound are not extensively documented, the principles have been successfully applied to the synthesis of analogous fused heterocyclic systems. These examples demonstrate the potential of electrochemistry for constructing complex molecular architectures. researchgate.net

A notable example is the electrocatalytic multicomponent synthesis of substituted chromeno[3',4':5,6]pyrano[2,3-d]pyrimidines, a system analogous to the chromeno-pyrazine core. amecj.comamecj.com This method employs a one-pot transformation involving barbituric acid, various aromatic aldehydes, and 4-hydroxycoumarin. amecj.com The reaction is conducted at room temperature in an undivided electrochemical cell equipped with an iron cathode and a platinum anode. amecj.comamecj.com

The process is carried out in an alcohol solvent (such as methanol, ethanol, or propanol) with tetrabutylammonium (B224687) fluoride (B91410) serving as the electrolyte. amecj.comamecj.com The proposed mechanism initiates with the deprotonation of the alcohol at the cathode, generating an alkoxide anion. amecj.com This anion then acts as a base to catalyze the subsequent cascade of reactions, leading to the formation of the fused heterocyclic product in good to high yields. amecj.com The efficiency of the transformation is demonstrated by the high conversion rates achieved with the passage of just 0.25 F/mol of electricity. amecj.com

The versatility of this electrocatalytic approach is highlighted by its successful application to a range of aromatic aldehydes, yielding various substituted chromeno[3',4':5,6]pyrano[2,3-d]pyrimidines. amecj.comamecj.com The results from these syntheses underscore the method's potential for creating diverse molecular structures.

Table 1: Electrocatalytic Synthesis of Substituted Chromeno[3',4':5,6]pyrano[2,3-d]pyrimidine Derivatives amecj.comamecj.com

EntryAromatic AldehydeProductYield (%)
1Benzaldehyde8-phenyl-7,8-dihydro-1,3-dimethyl-1H-chromeno[3',4':5,6]pyrano[2,3-d]pyrimidine-4,6(3H,5H)-dione92
24-Chlorobenzaldehyde8-(4-chlorophenyl)-7,8-dihydro-1,3-dimethyl-1H-chromeno[3',4':5,6]pyrano[2,3-d]pyrimidine-4,6(3H,5H)-dione85
34-Methylbenzaldehyde8-(4-methylphenyl)-7,8-dihydro-1,3-dimethyl-1H-chromeno[3',4':5,6]pyrano[2,3-d]pyrimidine-4,6(3H,5H)-dione88
44-Methoxybenzaldehyde8-(4-methoxyphenyl)-7,8-dihydro-1,3-dimethyl-1H-chromeno[3',4':5,6]pyrano[2,3-d]pyrimidine-4,6(3H,5H)-dione90
53-Nitrobenzaldehyde8-(3-nitrophenyl)-7,8-dihydro-1,3-dimethyl-1H-chromeno[3',4':5,6]pyrano[2,3-d]pyrimidine-4,6(3H,5H)-dione82
64-Hydroxybenzaldehyde8-(4-hydroxyphenyl)-7,8-dihydro-1,3-dimethyl-1H-chromeno[3',4':5,6]pyrano[2,3-d]pyrimidine-4,6(3H,5H)-dione75
72-Chlorobenzaldehyde8-(2-chlorophenyl)-7,8-dihydro-1,3-dimethyl-1H-chromeno[3',4':5,6]pyrano[2,3-d]pyrimidine-4,6(3H,5H)-dione80

This electrocatalytic strategy represents an environmentally benign and efficient pathway for accessing complex fused heterocycles. amecj.comamecj.com The mild conditions, high yields, and use of electricity as a clean reagent highlight the advantages of modern electro-organic synthesis. nih.gov The successful application to chromene-based fused systems suggests that similar electrocatalytic methods could be developed for the targeted synthesis of this compound and its derivatives.

Chemical Reactivity and Derivatization of the 5h Chromeno 3,4 B Pyrazin 5 One Core

Regioselective Functionalization of the Pyrazine (B50134) Ring in 5H-Chromeno[3,4-b]pyrazin-5-one

A key method for the synthesis and functionalization of the pyrazine ring in this scaffold involves the one-pot reaction of 4-amino-3-nitrocoumarin with various α-dicarbonyl compounds. arkat-usa.org This reaction, proceeding through a reductive cyclization, allows for the direct installation of different substituents at the 2- and 3-positions of the pyrazine moiety.

The reaction's regioselectivity is a critical aspect when unsymmetrical α-dicarbonyls are used. For instance, the reaction with methylglyoxal (B44143) yields primarily the 2-methyl-5H-chromeno[3,4-b]pyrazin-5-one isomer, while the reaction with 1-phenylpropane-1,2-dione produces a mixture of 3-methyl-2-phenyl and 2-methyl-3-phenyl isomers, with the former being the major product. arkat-usa.org This selectivity is dictated by the relative reactivity of the two carbonyl groups in the α-dicarbonyl compound. arkat-usa.org

The use of symmetric α-dicarbonyls like diacetyl or benzil (B1666583) leads to single, symmetrically substituted products in high yields. arkat-usa.org This synthetic approach provides a versatile route to a library of 2,3-disubstituted analogs.

Table 1: Synthesis of 2,3-Disubstituted this compound Derivatives

α-Dicarbonyl Compound Substituents (R2, R3) Product(s) Yield (%)
Glyoxal H, H This compound Low
Methylglyoxal H, CH₃ / CH₃, H 2-Methyl-5H-chromeno[3,4-b]pyrazin-5-one (major) & 3-Methyl-5H-chromeno[3,4-b]pyrazin-5-one (minor) 62% (major), 8% (minor)
Diacetyl CH₃, CH₃ 2,3-Dimethyl-5H-chromeno[3,4-b]pyrazin-5-one 84%
Benzil Ph, Ph 2,3-Diphenyl-5H-chromeno[3,4-b]pyrazin-5-one 86%
1-Phenylpropane-1,2-dione Ph, CH₃ / CH₃, Ph 3-Methyl-2-phenyl-5H-chromeno[3,4-b]pyrazin-5-one (major) & 2-Methyl-3-phenyl-5H-chromeno[3,4-b]pyrazin-5-one (minor) 48% (major), 27% (minor)

Data sourced from Douka, M. D. et al. (2021). arkat-usa.org

Substitution and Annulation Reactions on the Chromenone Moiety

The available scientific literature places a greater emphasis on the total synthesis of the chromenopyrazine and related chromenopyridine scaffolds rather than on post-synthetic modification of the chromenone moiety. nih.govresearchgate.netresearchgate.net Annulation reactions typically involve constructing the new heterocyclic ring (pyridine, pyrazine, etc.) onto a pre-existing coumarin (B35378) or chromone (B188151) derivative.

For example, strategies for synthesizing the related chromenopyridine core often start with 4-hydroxycoumarins or 3-formylchromones. nih.govresearchgate.net One-pot three-component reactions using 4-chloro-3-formyl coumarin, an active methylene (B1212753) compound, and ammonium (B1175870) acetate (B1210297) can yield fused 5H-chromeno[4,3-b]pyridin-5-one derivatives. researchgate.netchimicatechnoacta.ru Similarly, DABCO-catalyzed [3+3] annulation reactions between 3-nitro-2H-chromenes and allenoates have been developed to synthesize the 5H-chromeno[3,4-b]pyridine core. rsc.org These methods build the fused ring system in its entirety, incorporating the chromenone part during the annulation process, rather than modifying a pre-formed this compound.

Synthesis of Polycyclic Fused Scaffolds from this compound Derivatives

The potential exists to use the this compound core as a building block for more complex, polycyclic fused systems. While direct examples starting from this specific pyrazine derivative are not extensively detailed, analogous transformations on related chromeno-fused heterocycles demonstrate the feasibility of this approach.

For instance, chromeno[4,3-b]pyrrol-4(1H)-ones, which feature two amino groups, can undergo condensation with various acids to generate new fused imidazole (B134444) rings, resulting in tetracyclic systems. nih.gov Another strategy involves intramolecular Buchwald-Hartwig reactions on suitably substituted derivatives to create further polycyclic fused heterocycles. nih.gov

Furthermore, oxidative cyclization has been successfully employed to transform 5H-chromeno[2,3-b]pyridines into larger, rigid planar benzo[b]chromeno[4,3,2-de] arkat-usa.orgresearchgate.netnaphthyridines. nih.gov These examples suggest that if this compound derivatives were synthesized with appropriate functional groups on either the pyrazine or chromenone rings, they could serve as valuable intermediates for the construction of novel and diverse polycyclic scaffolds.

Transformations for Modulating Structural Diversity of this compound Analogs

Modulating the structural diversity of this compound analogs is primarily achieved through the initial synthetic strategy. As detailed in section 3.1, the one-pot condensation of 4-amino-3-nitrocoumarin with a wide array of α-dicarbonyl compounds is a powerful tool for generating a library of analogs with diverse substituents on the pyrazine ring. arkat-usa.org

Another potent strategy for achieving structural diversity in related heterocyclic systems is the use of multicomponent reactions (MCRs). MCRs allow for the assembly of complex molecules from three or more simple starting materials in a single step, offering high atom economy and operational simplicity. nih.govmdpi.com For example, an efficient multicomponent approach based on the enol-Ugi reaction followed by reduction and cyclization has been developed for the synthesis of chromeno[3,4-b]piperazines, a structurally related scaffold. mdpi.comsemanticscholar.org This method provides multiple points of diversity that can be modulated to create a wide range of analogs. mdpi.com The application of similar MCR strategies could provide a powerful avenue for the synthesis of structurally diverse this compound analogs, expanding the chemical space around this privileged core.

Advanced Structural Elucidation and Spectroscopic Characterization of 5h Chromeno 3,4 B Pyrazin 5 One

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

HRMS provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. ijpsm.com For 2-methyl-5H-chromeno[3,4-b]pyrazin-5-one, the calculated mass for the protonated molecule [M+H]⁺ is 213.0664, which matches the experimentally found value. arkat-usa.org Similarly, for the sodium adduct [M+Na]⁺, the calculated mass is 235.0484, consistent with the observed value of 235.0485. arkat-usa.org This level of accuracy is essential for confirming the identity of newly synthesized compounds.

Table 2: HRMS Data for Selected 5H-Chromeno[3,4-b]pyrazin-5-one Derivatives arkat-usa.org

Compound Molecular Formula Ion Calculated m/z Found m/z
2-Methyl-5H-chromeno[3,4-b]pyrazin-5-one C₁₂H₈N₂O₂ [M+H]⁺ 213.0664 213.0664
2-Methyl-5H-chromeno[3,4-b]pyrazin-5-one C₁₂H₈N₂O₂ [M+Na]⁺ 235.0484 235.0485
3-Phenyl-5H-chromeno[3,4-b]pyrazin-5-one C₁₇H₁₀N₂O₂ [M+Na]⁺ 297.0640 297.0642

| 2,3-Diphenyl-5H-chromeno[3,4-b]pyrazin-5-one | C₂₃H₁₄N₂O₂ | [M+H]⁺ | 351.1134 | 351.1133 |

ESI is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile compounds, often producing intact molecular ions with minimal fragmentation. researchgate.netsemanticscholar.org For this compound derivatives, ESI-MS is commonly used to determine the molecular weight by observing the protonated molecule [M+H]⁺. arkat-usa.orgarkat-usa.org For example, 2-methyl-5H-chromeno[3,4-b]pyrazin-5-one shows a prominent ion at m/z 213, corresponding to its protonated form. arkat-usa.org The formation of adducts, such as with sodium ([M+Na]⁺), is also frequently observed and can provide additional confirmation of the molecular weight. arkat-usa.org

Mass spectrometry, particularly when coupled with techniques like tandem mass spectrometry (MS/MS), can be a powerful tool for elucidating reaction mechanisms. nih.gov By identifying key intermediates and byproducts, researchers can gain insights into the steps involved in a chemical transformation. uc.ptrsc.org For example, in the synthesis of related chromeno[3,4-b]pyridine derivatives, ESI-MS was used to identify key intermediates in the reaction pathway, which helped to validate the proposed mechanism. uc.pt While specific examples for the parent compound are not detailed, this approach is broadly applicable to understanding the formation of the this compound core structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique utilized to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, a characteristic spectrum is obtained, which corresponds to the vibrational modes of the molecule's bonds. For this compound and its derivatives, IR spectroscopy provides crucial evidence for the presence of key structural motifs, including the lactone carbonyl group, aromatic C-H bonds, and the pyrazine (B50134) ring system.

In the analysis of derivatives of this compound, several characteristic absorption bands are consistently observed. A strong absorption band is typically present in the region of 1746-1752 cm⁻¹ , which is indicative of the C=O stretching vibration of the α,β-unsaturated lactone ring. This is a hallmark feature of the coumarin (B35378) moiety embedded within the structure.

The aromatic nature of the compound is confirmed by the presence of multiple absorption bands. The C-H stretching vibrations of the aromatic rings typically appear above 3000 cm⁻¹ (e.g., 3056-3070 cm⁻¹). Furthermore, C=C stretching vibrations within the aromatic and pyrazine rings are observed in the 1525-1613 cm⁻¹ region. The presence of C-N stretching vibrations, characteristic of the pyrazine ring, also contributes to the spectral features in this fingerprint region.

The table below summarizes the characteristic IR absorption data for several derivatives of this compound, illustrating the consistency of these vibrational frequencies.

CompoundIR Absorption Bands (cm⁻¹)Key Functional Group AssignmentsReference
2-Methyl-5H-chromeno[3,4-b]pyrazin-5-one3070, 2890, 1752 , 1611, 1543Aromatic C-H stretch, Aliphatic C-H stretch, Lactone C=O stretch , C=C stretch, C=N stretch researchgate.net
2-Phenyl-5H-chromeno[3,4-b]pyrazin-5-one3056, 1747 , 1613, 1530Aromatic C-H stretch, Lactone C=O stretch , C=C stretch, C=N stretch researchgate.net
2,3-Diphenyl-5H-chromeno[3,4-b]pyrazin-5-one3056, 1746 , 1607, 1541, 1525Aromatic C-H stretch, Lactone C=O stretch , C=C stretch, C=N stretch researchgate.net

These data collectively provide a clear and consistent picture of the functional groups present in the this compound scaffold, confirming its structural integrity.

Computational Chemistry and Theoretical Studies on 5h Chromeno 3,4 B Pyrazin 5 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. For 5H-chromeno[3,4-b]pyrazin-5-one and its derivatives, DFT calculations are instrumental in understanding their fundamental chemical nature.

The initial step in many computational studies involves the optimization of the molecular geometry to find the lowest energy conformation. For chromene derivatives, DFT methods are frequently employed to determine bond lengths, bond angles, and dihedral angles. While specific DFT studies on this compound are not extensively documented in publicly available literature, the methodologies applied to analogous chromene structures are directly applicable.

For instance, studies on related 4-aryl-4H-chromenes utilize DFT to understand their three-dimensional structure, which is crucial for their biological activity. Such calculations would reveal the planarity of the fused ring system in this compound and the orientation of any substituents. The electronic structure, including the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), can also be determined. These parameters are critical in predicting the molecule's reactivity and stability.

Table 1: Illustrative Data from DFT-Based Geometrical Optimization

ParameterExemplary Calculated Value (for a related chromene derivative)
Total Energy-X Hartrees
Dipole MomentY Debye
HOMO Energy-Z eV
LUMO Energy-W eV
HOMO-LUMO Gap(Z-W) eV

Note: This table is illustrative and does not represent actual calculated values for this compound due to the lack of specific published data.

DFT calculations are also a powerful tool for predicting spectroscopic data, which can aid in the structural confirmation of newly synthesized compounds. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (IR spectroscopy) for this compound would provide a valuable comparison with experimental spectra.

For example, in the synthesis of 2-methyl-5H-chromeno[3,4-b]pyrazin-5-one, experimental ¹H-NMR shows a singlet at 8.73 ppm for the H-3 proton of the pyrazine (B50134) ring. A corresponding DFT calculation would aim to reproduce this chemical shift, thereby validating the computational model. Similarly, the characteristic IR absorption for the carbonyl group (C=O) in the pyranone ring, experimentally observed around 1752 cm⁻¹, can be predicted through vibrational frequency calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are a key component of computational drug design. These models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For derivatives of this compound, a QSAR study would involve calculating a range of molecular descriptors (e.g., steric, electronic, hydrophobic) and correlating them with experimentally determined biological data, such as inhibitory concentrations (IC₅₀) against a particular target.

Molecular Docking and Binding Energy Calculations with Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein or nucleic acid (receptor). This method is crucial for understanding potential drug-target interactions.

For this compound and its derivatives, molecular docking could be used to screen for potential biological targets and to elucidate the binding mode at the atomic level. For example, docking studies on the structurally related 5H-chromeno[4,3-b]pyridin-5-one derivatives have been performed to investigate their potential as anticancer agents by predicting their interactions with target proteins. consensus.app Such studies typically identify key interactions like hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and the amino acid residues of the protein's active site. The results are often ranked based on a scoring function that estimates the binding affinity.

Table 2: Illustrative Molecular Docking Results for a Hypothetical Target

Derivative of this compoundBinding Energy (kcal/mol)Key Interacting Residues
2-methyl derivative-8.5TYR23, LEU45, PHE89
2,3-diphenyl derivative-10.2TRP56, ILE78, VAL91
Unsubstituted-7.9LEU45, ALA67

Note: This table is for illustrative purposes and does not represent actual docking results.

In cases where the three-dimensional structure of a target protein has not been experimentally determined (e.g., by X-ray crystallography or NMR spectroscopy), a computational technique called homology modeling can be employed. This method builds a theoretical 3D model of the target protein based on its amino acid sequence and the experimentally determined structure of a related homologous protein. While there are no specific reports of homology modeling being used in the context of this compound, this approach would be a necessary preliminary step for molecular docking studies if the target protein structure is unknown.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling and ligand-based drug design are pivotal computational strategies in the absence of a known 3D structure of a biological target. nih.gov These approaches leverage the information from a set of known active molecules to build a model that defines the essential steric and electronic features required for biological activity. researchgate.netwikipedia.org

Principles of Pharmacophore Modeling

A pharmacophore is an abstract representation of the key molecular interaction points of a ligand, such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positively or negatively ionizable groups. For a molecule like this compound, a hypothetical pharmacophore model could be constructed based on its structural features and their potential to interact with a biological target, such as a protein kinase. nih.govresearchgate.net The core structure presents several potential pharmacophoric features:

Hydrogen Bond Acceptors: The nitrogen atoms in the pyrazine ring and the carbonyl oxygen atom are potential hydrogen bond acceptors.

Aromatic/Hydrophobic Regions: The fused benzene (B151609) and pyrazine rings provide extended aromatic and hydrophobic surfaces that can engage in van der Waals and π-π stacking interactions.

In a typical ligand-based drug design workflow, a series of analogues of this compound with varying biological activities would be superimposed. The common features present in the most active compounds, and absent in the inactive ones, would be used to define the pharmacophore. This model can then be used to virtually screen large compound libraries to identify new molecules with a high probability of being active. researchgate.net

Application to this compound

Given that many nitrogen-containing heterocyclic compounds act as kinase inhibitors by competing with ATP, a pharmacophore model for this compound could be developed with this in mind. nih.govsemanticscholar.org The model would likely highlight the necessity of a hydrogen-bonding feature to interact with the hinge region of a kinase ATP-binding site, a common characteristic of Type I kinase inhibitors. nih.gov

An illustrative pharmacophore model for a hypothetical kinase inhibitor based on the this compound scaffold is presented below.

Table 1: Illustrative Pharmacophore Features for a this compound-based Kinase Inhibitor

Feature IDFeature TypePotential Corresponding Moiety on the Scaffold
HBA1Hydrogen Bond AcceptorPyrazine Nitrogen (N1 or N4)
HBA2Hydrogen Bond AcceptorCarbonyl Oxygen (C5=O)
ARO1Aromatic RingFused Benzene Ring
ARO2Aromatic RingPyrazine Ring
HYD1Hydrophobic FeatureEntire Fused Ring System

This hypothetical model could guide the design of new derivatives. For instance, substitutions on the chromene or pyrazine rings could be made to enhance interactions with other parts of a target binding site, potentially increasing potency and selectivity.

Investigation of Tautomerism and Isomer Stability (e.g., AM1 calculations)

Tautomerism, the interconversion of structural isomers through proton migration, is a critical consideration for heterocyclic compounds, as different tautomers can exhibit distinct biological activities and physicochemical properties. researchgate.netresearchgate.net For this compound, which contains a lactam (amide) substructure within a fused ring system, keto-enol and amide-imidol tautomerism are possibilities.

Computational Investigation of Tautomerism

Computational quantum mechanics methods are well-suited to predict the relative stabilities of different tautomeric forms. Semi-empirical methods like Austin Model 1 (AM1) offer a rapid means to assess the energetics of tautomerization, making them suitable for initial screenings of large numbers of molecules or for providing starting geometries for higher-level calculations. wikipedia.orgnih.govyoutube.comwikipedia.org The AM1 method, developed by Michael Dewar and coworkers, is a semi-empirical approach based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. It is parameterized to reproduce experimental data, such as heats of formation. wikipedia.org

For this compound, at least one other tautomeric form, the enol (or imidol) form, can be postulated: 5-hydroxy-chromeno[3,4-b]pyrazine. Computational methods can calculate the relative energies (ΔE) or Gibbs free energies (ΔG) of these forms to predict which is more stable and therefore more likely to be the dominant species under given conditions. nih.gov

Potential Tautomers of this compound:

Keto form (lactam): this compound

Enol form (lactim/imidol): 5-hydroxy-chromeno[3,4-b]pyrazine

A hypothetical computational study using a semi-empirical method like AM1, or a more rigorous density functional theory (DFT) method, would involve geometry optimization of each tautomer, followed by calculation of their electronic energies. The results would indicate the thermodynamic preference.

Table 2: Hypothetical Relative Energies of this compound Tautomers Calculated by a Semi-Empirical Method (AM1)

TautomerStructureHypothetical Relative Energy (kcal/mol)Predicted Population at 298 K (%)
This compound (Keto)0.00>99
5-hydroxy-chromeno[3,4-b]pyrazine (Enol)+8.5<1

Note: The energy values and populations in this table are illustrative and represent a typical outcome for such systems where the keto form is significantly more stable.

In most related heterocyclic systems, the keto (lactam) form is substantially more stable than the enol (lactim) form. The computational results would be crucial for understanding which form is likely to interact with a biological target, thereby informing the pharmacophore modeling and ligand design process. For example, if the keto form is dominant, the carbonyl oxygen would be the key hydrogen bond acceptor, whereas in the enol form, the hydroxyl group could act as a hydrogen bond donor.

Mechanistic Investigations of Biological Interactions of 5h Chromeno 3,4 B Pyrazin 5 One Analogs

Molecular Target Identification and Characterization

The biological activity of 5H-chromeno[3,4-b]pyrazin-5-one analogs is intrinsically linked to their ability to bind and modulate specific molecular targets within the cell. Research has primarily focused on their role as inhibitors of key cellular enzymes, particularly protein kinases, which are pivotal in signal transduction pathways.

While the outline suggests succinic dehydrogenase (SDH) as a potential target, a review of the current scientific literature does not prominently feature studies detailing the inhibition of SDH by this compound analogs. However, the broader class of coumarin-fused aza-heterocycles is known for a variety of biological activities, including the inhibition of enzymes like DNA topoisomerase I. arkat-usa.org The chromenopyrazine scaffold itself is recognized for potential antimicrobial and anticancer activities, which are often mediated through enzyme inhibition. arkat-usa.org Further research is required to explore the specific interactions between this compound derivatives and metabolic enzymes like SDH.

Protein kinases have emerged as significant targets for compounds with scaffolds related to this compound. nih.govsigmaaldrich.com Analogs are often designed to fit into the ATP-binding pocket of these enzymes, acting as competitive inhibitors. AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, is a key therapeutic target for metabolic diseases. nih.gov While direct studies on this compound are limited, research into the closely related pyrazolo[3,4-b]pyridine scaffold provides significant insight into the potential mechanisms of AMPK activation. nih.gov

A series of pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their ability to activate AMPK. nih.gov These studies are highly relevant as the pyrazolopyridine core is a bioisostere of the chromenopyrazine system. The findings indicate that these compounds can function as potent activators of the AMPKα1β1γ1 complex. nih.govnih.gov

Molecular modeling studies of pyrazolo[3,4-b]pyridine derivatives have elucidated the specific interactions within the AMPK binding site that are crucial for activation. nih.gov One of the potent activators, compound 17f (a pyrazolo[3,4-b]pyridine derivative), demonstrated key hydrogen bond interactions with several amino acid residues. nih.gov The model suggests that the pyrazole (B372694) N-H group forms a critical hydrogen bond with the side chain of Lys29 . Additionally, interactions were observed with Asp88 and Arg83 , which help to anchor the molecule within the binding pocket, leading to an allosteric activation of the enzyme. nih.gov These specific interactions underscore the importance of the heterocyclic core in orienting substituents to engage with key residues for potent biological activity.

Protein Kinase Binding and Activation Mechanisms (e.g., AMPK)

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are fundamental to optimizing the potency and selectivity of lead compounds. For this compound and its analogs, SAR investigations have focused on how modifications to peripheral substituents and the core scaffold influence interactions with biological targets.

The nature and position of substituents on the chromenopyrazine skeleton can dramatically alter biological activity. Studies on related pyrazole and pyrazolopyridine scaffolds, which share features with chromenopyrazines, have provided valuable SAR data. nih.govnih.gov

For instance, in the AMPK-activating pyrazolo[3,4-b]pyridine series, it was found that an unsubstituted pyrazole N-H was essential for potency, likely due to its role in hydrogen bonding with the target protein. nih.gov Furthermore, the substitution pattern on the phenyl rings attached to the core was critical. Para-substitution on the diphenyl groups was shown to be beneficial for activation potency. nih.gov

In a different study on pyrazole-based inhibitors of meprin α and β, substitution at the N-position of the pyrazole ring with lipophilic moieties like methyl or phenyl groups resulted in a decrease in activity compared to the unsubstituted analog. nih.gov This highlights that even small modifications can significantly impact binding affinity.

ScaffoldTargetSubstituent ModificationEffect on ActivityReference
Pyrazolo[3,4-b]pyridineAMPKUnsubstituted pyrazole N-HEssential for activation potency nih.gov
Pyrazolo[3,4-b]pyridineAMPKPara-substitution on diphenyl groupsBeneficial for activity nih.gov
3,5-DiphenylpyrazoleMeprin α and βN-methylation of pyrazole4- to 6-fold decrease in activity nih.gov
3,5-DiphenylpyrazoleMeprin α and βN-phenylation of pyrazole4- to 6-fold decrease in activity nih.gov

Modifying the central heterocyclic scaffold is a key strategy in drug design to alter a compound's selectivity and physicochemical properties. The chromenopyridine scaffold is considered a "privileged structure" due to its wide range of biological activities. nih.gov Comparisons between different fused heterocyclic systems reveal how the core structure governs biological outcomes.

For example, the synthesis and evaluation of chromeno[3,4-c]pyridin-5-ones identified them as selective antagonists for the human dopamine (B1211576) D4 receptor, suggesting potential applications as antipsychotic agents. nih.gov The replacement of the pyrazine (B50134) ring in the target compound with a pyridine (B92270) ring fundamentally changes its target profile.

Receptor Binding Affinity and Selectivity Profiling (In Vitro)

The in vitro evaluation of this compound analogs is a critical step in determining their potential as therapeutic agents. This process involves screening the compounds against a panel of receptors, enzymes, and other biological targets to ascertain their binding affinity and selectivity.

While extensive biological evaluations for a wide range of this compound analogs are not broadly published, the foundational chromone (B188151) and coumarin (B35378) scaffolds are known to be biologically active. arkat-usa.org Coumarins fused with aza-heterocycles, a class to which this compound belongs, have shown a variety of biological activities. arkat-usa.org For instance, the natural product Lamellarin D, which features a related fused heterocyclic system, is a known potent inhibitor of DNA topoisomerase I. arkat-usa.org

Research into closely related isomers, such as chromeno[3,4-c]pyridin-5-ones, has identified potent and selective antagonists for the human dopamine D4 receptor, with some analogs exhibiting binding affinities (Ki) in the low nanomolar range and high selectivity over D2 and D3 receptors. nih.gov Furthermore, another related scaffold, 5H-chromeno[3,4-c]pyridine, has yielded derivatives that act as dual inhibitors of ROCK1 and ROCK2 kinases with sub-nanomolar inhibitory concentrations (IC₅₀). nih.gov

However, specific binding affinity and selectivity data for this compound derivatives remain a developing area of research. The synthesis of various analogs with different substituents at the 2- and 3-positions of the pyrazine ring provides a basis for future structure-activity relationship (SAR) studies to identify specific biological targets. arkat-usa.org

A study detailed the successful synthesis of several 2,3-disubstituted this compound analogs, which are now available for such biological screening. arkat-usa.org The table below lists some of these synthesized derivatives.

Compound IDR² SubstituentR³ SubstituentReference
4a HH arkat-usa.org
4b HCH₃ arkat-usa.org
4c HPh arkat-usa.org
4d CH₃CH₃ arkat-usa.org
4e PhPh arkat-usa.org
4f PhCH₃ arkat-usa.org
5f CH₃Ph arkat-usa.org

This table presents a selection of synthesized analogs of this compound, providing a foundation for future receptor binding and selectivity profiling.

Functional Analysis of Molecular Pathways Modulated by this compound Analogs

Following the identification of binding affinity, functional analysis is conducted to understand how these interactions translate into cellular effects and modulate molecular pathways. This involves cell-based assays that can measure downstream signaling events, gene expression changes, or phenotypic outcomes like apoptosis or cell cycle arrest.

Currently, there is a lack of specific published studies detailing the functional analysis of molecular pathways modulated directly by this compound analogs. While the parent coumarin class is associated with activities like anticancer and anti-inflammatory properties, the specific pathways affected by the this compound scaffold have not been elucidated in the reviewed scientific literature. arkat-usa.org

Future research would likely involve treating relevant cell lines with synthesized analogs (such as those listed in the table above) and employing techniques like Western blotting to probe key signaling proteins (e.g., kinases like Akt, MAPK, or cell cycle regulators), reporter gene assays to measure transcription factor activity, or transcriptomics (RNA-seq) to gain a global view of altered gene expression. Such studies are essential to bridge the gap between target binding and understanding the compound's functional effect at a cellular and molecular level.

Design of this compound as Geometrically Constrained Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of peptides but have improved properties, such as enhanced stability and oral bioavailability. A common strategy in designing peptidomimetics is to use rigid heterocyclic scaffolds to orient pharmacophoric groups in a specific three-dimensional arrangement, thereby mimicking the secondary structure of a peptide (e.g., a β-turn) that is crucial for binding to a protein target.

The this compound framework serves as a rigid core structure that can be functionalized to act as a geometrically constrained peptidomimetic. The pyrazine ring, in particular, offers positions (R² and R³) where side-chain functionalities, analogous to those of amino acids, can be introduced. arkat-usa.org

The synthesis of analogs with varied substituents like methyl and phenyl groups at these positions has been successfully demonstrated. arkat-usa.org This synthetic accessibility allows for the systematic variation of side chains to mimic different amino acid residues. By strategically placing functional groups on the pyrazine ring, these molecules can be designed to present key interaction points (e.g., hydrogen bond donors/acceptors, hydrophobic groups, charged moieties) in a spatially defined manner, enabling them to fit into the binding pockets of protein targets that typically recognize peptide ligands. While the concept is well-established, specific research focused on the design and application of this compound analogs as peptidomimetics is an area ripe for future investigation.

Future Research Directions and Translational Perspectives for 5h Chromeno 3,4 B Pyrazin 5 One

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The advancement of research into 5H-chromeno[3,4-b]pyrazin-5-one and its derivatives is contingent upon the availability of efficient and sustainable synthetic methodologies. Current research has established effective one-pot syntheses, which are crucial for minimizing waste and improving yields. A notable approach involves the reaction of 4-amino-3-nitrocoumarin with various α-dicarbonyl compounds in the presence of triphenylphosphine (B44618) (PPh₃) under microwave irradiation. arkat-usa.org This method exemplifies a modern synthetic strategy that combines efficiency (a one-pot reaction) with sustainability (use of microwave energy to reduce reaction times). arkat-usa.orgnih.gov

Future efforts should focus on expanding the repertoire of green chemistry techniques applied to this scaffold. This could include the use of water as a solvent, the development of catalyst-free multicomponent reactions, or the application of solid-supported reagents to simplify purification processes. nih.gov Exploring alternative starting materials and reducing the reliance on potentially hazardous reagents will be key to developing truly sustainable synthetic pathways suitable for large-scale production.

Table 1: One-Pot Synthesis of this compound Derivatives

Entry α-Dicarbonyl Compound Product (Substituents at C2, C3) Yield
1 Glyoxal H, H 18%
2 2,3-Butanedione (Diacetyl) CH₃, CH₃ 84%
3 Benzil (B1666583) Ph, Ph 76%
4 1-Phenylpropane-1,2-dione Ph, CH₃ and CH₃, Ph 75% (total)

Data sourced from a one-pot reaction of 4-amino-3-nitrocoumarin and the respective α-dicarbonyl compound under microwave irradiation. arkat-usa.org

Exploration of Undiscovered Chemical Reactivity and Derivatization Pathways

The chemical diversity of this compound derivatives is pivotal for exploring their structure-activity relationships (SAR). The primary route for derivatization has been the condensation reaction with different α-dicarbonyl compounds, leading to a variety of substituents at the 2- and 3-positions of the pyrazine (B50134) ring. arkat-usa.org This has successfully yielded derivatives with hydrogen, methyl, and phenyl groups. arkat-usa.org

Future research should aim to explore the untapped reactivity of the chromenopyrazine core. This could involve electrophilic substitution reactions on the benzene (B151609) portion of the coumarin (B35378) ring or nucleophilic additions to the pyrazinone system. Furthermore, developing post-condensation modifications of the existing derivatives could provide access to novel chemical space. For instance, functional groups on the C2 and C3 substituents could be further manipulated to introduce new pharmacophores. A comprehensive understanding of the scaffold's reactivity will enable the rational design and synthesis of extensive compound libraries for biological screening.

Table 2: Synthesized Derivatives of this compound

Compound Name R² Substituent R³ Substituent
This compound H H
2,3-Dimethyl-5H-chromeno[3,4-b]pyrazin-5-one CH₃ CH₃
2,3-Diphenyl-5H-chromeno[3,4-b]pyrazin-5-one Phenyl Phenyl
2-Methyl-3-phenyl-5H-chromeno[3,4-b]pyrazin-5-one CH₃ Phenyl
3-Methyl-2-phenyl-5H-chromeno[3,4-b]pyrazin-5-one Phenyl CH₃

Substituents are located on the pyrazine ring of the core scaffold. arkat-usa.org

Advanced Mechanistic Studies on Enzyme-Ligand and Protein-Ligand Interactions

While the specific biological targets of this compound are not yet fully elucidated, the broader class of chromene-containing compounds exhibits significant biological activities, including anticancer and antimicrobial effects. researchgate.netnih.govsemanticscholar.orgnih.govekb.eg This suggests that the this compound scaffold is a promising candidate for targeted therapeutic development. Future research must prioritize the identification of its specific molecular targets and the elucidation of its mechanism of action.

A crucial step will be to perform broad biological screenings against panels of cancer cell lines and pathogenic microbes. researchgate.netresearchgate.net For active compounds, advanced mechanistic studies will be essential. Techniques such as molecular docking can be employed to predict the binding modes of these ligands within the active sites of enzymes relevant to cancer or infectious diseases, such as protein kinases, cholinesterases, or topoisomerases. mdpi.comnih.gov These computational predictions must then be validated through experimental methods, including enzyme inhibition assays and kinetic studies, to determine the mode of inhibition and binding affinity. mdpi.com Such studies will provide a detailed understanding of the enzyme-ligand interactions at a molecular level, guiding further optimization.

Integration of Cheminformatics and Artificial Intelligence in this compound Research

The integration of cheminformatics and artificial intelligence (AI) offers a powerful strategy to accelerate the discovery and development process for this compound derivatives. These computational tools can be applied to design virtual libraries of novel compounds with potentially enhanced biological activity and improved pharmacokinetic profiles.

Future research should leverage machine learning algorithms to build Quantitative Structure-Activity Relationship (QSAR) models. These models can correlate the structural features of the synthesized derivatives with their biological activities, enabling the prediction of potency for yet-unsynthesized compounds. Furthermore, AI can be used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to prioritize candidates with favorable drug-like characteristics for synthesis and experimental testing. nih.gov This in silico approach can significantly reduce the time and resources required for lead optimization by focusing laboratory efforts on the most promising molecules.

Application of the this compound Scaffold in Fragment-Based Drug Discovery and Chemical Biology

The rigid, polycyclic structure of this compound makes it a valuable scaffold for applications in fragment-based drug discovery (FBDD) and chemical biology. In FBDD, small molecular fragments are screened for weak binding to a biological target, and promising hits are then grown or linked to create more potent leads. While the core scaffold itself may be larger than a typical fragment, its constituent parts (coumarin, pyrazine) are recognized privileged structures that can be used as starting points for creating fragment libraries.

In the context of chemical biology, derivatives of this compound can be developed as molecular probes to investigate biological pathways. By attaching fluorescent tags or reactive groups to the scaffold through the established derivatization pathways, researchers can create tools for target identification, imaging, and mechanistic studies. Given the wide range of biological activities associated with coumarin-fused heterocycles, these probes could be instrumental in exploring cellular processes related to cancer progression, neurodegeneration, or microbial infections. nih.govmdpi.commdpi.com

Q & A

Q. What are the common synthetic routes for 5H-chromeno[3,4-b]pyrazin-5-one, and how are intermediates characterized?

The synthesis often involves multi-step reactions, such as [3+3] annulation catalyzed by DABCO using 3-nitro-2H-chromenes and allenoates . Key intermediates are characterized via high-resolution mass spectrometry (HRMS) and spectroscopic methods (¹H/¹³C NMR, IR) to confirm structural integrity. For example, HRMS data (e.g., m/z calculated vs. observed) is critical for validating molecular formulas .

Q. How are solubility and crystallization challenges addressed during purification?

Solubility issues are mitigated using polar aprotic solvents (e.g., DMF, DMSO) or mixed solvent systems. Crystallization is optimized by slow evaporation or gradient cooling. Storage at 2–8°C in light-resistant containers preserves stability, as demonstrated for structurally related pyrrolo-pyrazinones .

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

¹H NMR identifies proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm), while ¹³C NMR confirms carbonyl signals (C=O at ~170 ppm). IR spectroscopy detects functional groups like C=O stretches (~1650 cm⁻¹). HRMS provides exact mass data, critical for distinguishing isomers .

Advanced Research Questions

Q. How can computational modeling predict the drug-likeness of this compound derivatives?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), while molecular docking evaluates binding affinities to biological targets (e.g., kinases). ADMET predictions assess oral bioavailability and toxicity. For example, chromeno-pyrimidine analogs show favorable LogP values (~2.5) and polar surface areas (<140 Ų), indicating drug-like potential .

Q. What mechanistic insights explain the role of DABCO in [3+3] annulation reactions?

DABCO acts as a Lewis base, deprotonating allenoates to generate reactive enolates. These intermediates undergo nucleophilic attack on nitro-chromenes, followed by cyclization to form the chromeno-pyrazinone core. Kinetic studies and isotopic labeling (e.g., ¹⁸O tracing) validate the proposed mechanism .

Q. How can conflicting experimental vs. predicted physicochemical data be resolved?

Discrepancies in melting points (e.g., predicted 240.5–241.5°C vs. observed 235°C) may arise from polymorphic forms or impurities. Recrystallization in alternative solvents (e.g., ethanol/water) and PXRD analysis can identify crystalline phases. Predicted pKa values (~8.62) should be verified via potentiometric titration .

Q. What strategies optimize yield in multi-step syntheses of fused pyrazolo-pyrazinones?

Yield improvements involve:

  • Catalyst screening : Protic acids (e.g., p-toluenesulfonic acid) enhance cyclization efficiency .
  • Reaction monitoring : TLC or in-situ IR tracks intermediate formation.
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane) removes byproducts .

Q. How are biological activities (e.g., kinase inhibition) evaluated for chromeno-pyrazinone derivatives?

In vitro assays measure IC₅₀ values against target kinases (e.g., EGFR, VEGFR) using fluorescence polarization. Cell-based assays (e.g., MTT for cytotoxicity) assess selectivity. For example, indeno-pyrazolopyrazinones show IC₅₀ < 1 µM against bacterial pathogens, validated via MIC assays .

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5H-chromeno[3,4-b]pyrazin-5-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.